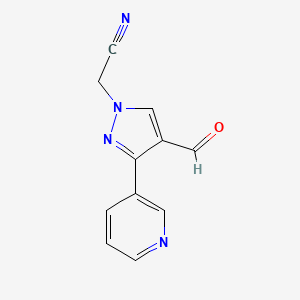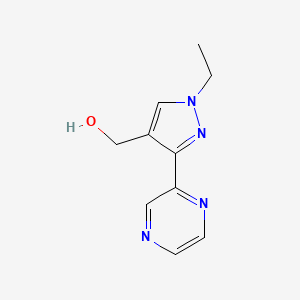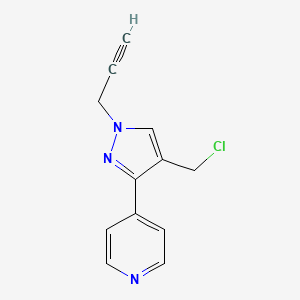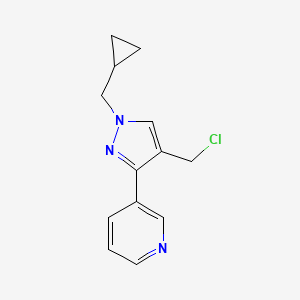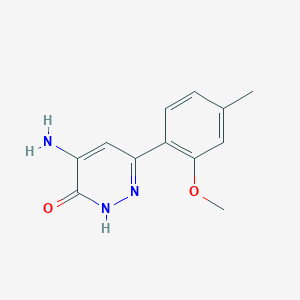
4-氨基-6-(2-甲氧基-4-甲基苯基)吡啶并嗪-3-醇
描述
“4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol” is a compound that belongs to the class of pyridazinones . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Molecular Structure Analysis
The molecular formula of “4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol” is C12H13N3O2. It has a molecular weight of 231.25 g/mol.
Chemical Reactions Analysis
Pyridazinone derivatives, including “4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
科学研究应用
合成和衍生研究
吡啶并嗪酮衍生物的合成,包括类似于4-氨基-6-(2-甲氧基-4-甲基苯基)吡啶并嗪-3-醇的化合物,是一个值得关注的研究领域。例如,Soliman和El-Sakka(2011)描述了通过各种化学反应合成吡啶并嗪酮衍生物,表明该化合物在创造一系列与化学相关的实体方面具有实用性,可能在各个领域,包括材料科学和分子工程中应用(Soliman & El-Sakka, 2011)。
腐蚀抑制
Ansari,Quraishi和Singh(2015)的研究探讨了吡啶衍生物在盐酸中对低碳钢的腐蚀抑制效果,突出了该化合物在保护金属免受腐蚀方面的潜力,这在工业过程和材料科学中是一种有价值的应用(Ansari, Quraishi, & Singh, 2015)。
抗菌活性
El-Sakka,Soliman和Abdullah(2014)对新型氨基酸衍生物的研究展示了从4-[4-甲氧基-3-甲基苯基]-4-氧代丁烯酸合成的化合物的抗菌潜力,表明在开发新的抗菌剂方面具有应用价值(El-Sakka, Soliman, & Abdullah, 2014)。
新型吡啶并嗪衍生物的合成
为了进行潜在的药理评估而合成新型吡啶并嗪衍生物表明该化合物在开发新的治疗剂方面具有多功能性。Husain等人(2017)合成了新型吡啶并嗪衍生物并评估了它们的镇痛和抗炎活性,展示了该化合物在制药研究中的实用性(Husain et al., 2017)。
作用机制
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
The mechanism of action of these compounds can vary widely depending on the specific derivative and its structural modifications . For example, some pyridazinone derivatives have been found to inhibit cyclooxygenase, an enzyme involved in the inflammatory response . Others have been found to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
The pharmacokinetics of pyridazinone derivatives can also vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, as well as by individual patient factors .
The molecular and cellular effects of pyridazinone derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives .
生化分析
Biochemical Properties
4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain phosphodiesterases, which are enzymes that play a crucial role in cellular signaling pathways . The inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in various physiological processes. Additionally, this compound has been found to interact with specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated the ability to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth.
Molecular Mechanism
At the molecular level, 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound’s interaction with phosphodiesterases results in enzyme inhibition, leading to increased levels of cAMP and cGMP . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles. This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
属性
IUPAC Name |
5-amino-3-(2-methoxy-4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-8(11(5-7)17-2)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHQFGFPNBHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
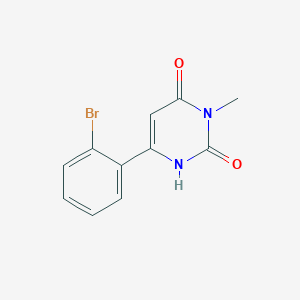
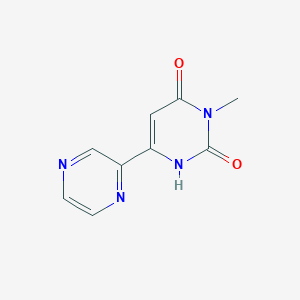
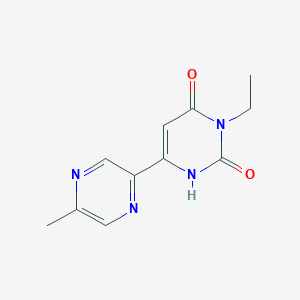
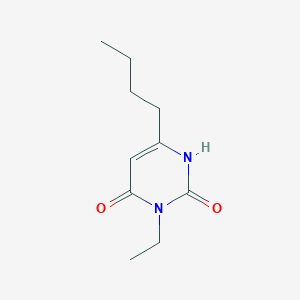
![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)
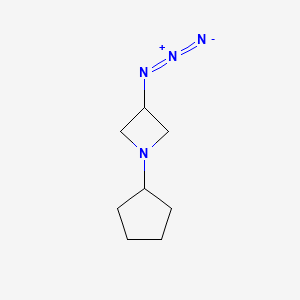
![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
